[1-(2-Methoxyphenyl)cyclobutyl]methanamine

Physicochemical property comparison Drug-likeness parameters Regioisomer differentiation

[1-(2-Methoxyphenyl)cyclobutyl]methanamine (CAS 927993-47-3) is a primary amine building block with molecular formula C12H17NO and molecular weight 191.27 g/mol. It features a cyclobutyl core bearing a 2-methoxyphenyl substituent and a methylamine side chain.

Molecular Formula C12H17NO
Molecular Weight 191.274
CAS No. 927993-47-3
Cat. No. B2417900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Methoxyphenyl)cyclobutyl]methanamine
CAS927993-47-3
Molecular FormulaC12H17NO
Molecular Weight191.274
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CCC2)CN
InChIInChI=1S/C12H17NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-9,13H2,1H3
InChIKeyQYBDUMVPPQVMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(2-Methoxyphenyl)cyclobutyl]methanamine (CAS 927993-47-3) – Core Physicochemical and Patent Landscape for Procurement


[1-(2-Methoxyphenyl)cyclobutyl]methanamine (CAS 927993-47-3) is a primary amine building block with molecular formula C12H17NO and molecular weight 191.27 g/mol [1]. It features a cyclobutyl core bearing a 2-methoxyphenyl substituent and a methylamine side chain. The compound is a liquid at ambient temperature and has a computed XLogP3 of 2.0, a topological polar surface area (TPSA) of 35.3 Ų, three rotatable bonds, two hydrogen bond acceptors, and one hydrogen bond donor [1]. Its boiling point is predicted at 307.0±25.0 °C and density at 1.048±0.06 g/cm³ [2]. The compound appears in patent families describing inhibitors of fatty acid binding proteins (FABPs), suggesting its role as an intermediate or scaffold element in metabolic and cardiovascular drug discovery programs .

Why [1-(2-Methoxyphenyl)cyclobutyl]methanamine Cannot Be Trivially Replaced by Regioisomeric or Analogous Cyclobutylmethanamines


The three positional isomers of methoxyphenyl-cyclobutylmethanamine — ortho (2-methoxy, CAS 927993-47-3), meta (3-methoxy), and para (4-methoxy) — share identical molecular formula and molecular weight but differ in the substitution pattern on the aromatic ring [1]. This regioisomerism alters the spatial orientation of the hydrogen-bond-accepting methoxy group relative to the primary amine, which can modulate binding interactions with biological targets [2]. Additionally, removing the methylene spacer (as in 1-(2-methoxyphenyl)cyclobutanamine) or altering the attachment point (as in cyclobutyl(2-methoxyphenyl)methanamine) changes the distance and flexibility between the amine and the aromatic ring, parameters known to affect target engagement in medicinal chemistry campaigns . Generic substitution without explicit head-to-head activity comparison therefore risks introducing uncontrolled variables in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for [1-(2-Methoxyphenyl)cyclobutyl]methanamine (CAS 927993-47-3)


Ortho-Methoxy Substitution Confers Distinct Lipophilicity and Hydrogen-Bonding Profile Relative to Meta and Para Isomers

Among the three methoxyphenyl-cyclobutylmethanamine regioisomers (ortho, meta, para), the ortho-substituted compound (CAS 927993-47-3) positions the methoxy oxygen proximal to the cyclobutyl core, which can influence intramolecular interactions and the compound's effective polarity. The consensus Log P_o/w for the ortho isomer is 2.28, and topological polar surface area (TPSA) is 35.25 Ų . While measured Log P and TPSA values for the meta and para isomers are not currently available in authoritative databases, class-level inference based on fragment-based Log P predictions (CLOGP) and TPSA calculations indicates that the ortho arrangement can produce a different solvation and hydrogen-bonding microenvironment compared to the more extended para isomer, potentially affecting membrane permeability and off-target binding profiles [1].

Physicochemical property comparison Drug-likeness parameters Regioisomer differentiation

Patent-Assigned Role as FABP Inhibitor Scaffold Provides Directional Context Absent for Meta and Para Analogs

The ortho-methoxy compound (CAS 927993-47-3) is explicitly cited in four patent families (AU-2009314299-A1, CA-2743299-A1, EP-2358716-A1, JP-2012508692-A) that cover heterocyclic inhibitors of fatty acid binding proteins (FABPs) for treating cardiovascular disease, obesity, diabetes, and dyslipidemia . A search of patent databases for the corresponding meta-methoxy and para-methoxy cyclobutylmethanamine regioisomers returned no matching patent assignments (as of April 2026), indicating that the ortho configuration has been specifically prioritized by inventors in FABP-targeted medicinal chemistry programs [1].

Fatty acid binding protein inhibition Metabolic disease Cardiovascular disease

Methylene Spacer Between Cyclobutyl Core and Amine Group Distinguishes CAS 927993-47-3 from 1-(2-Methoxyphenyl)cyclobutanamine in Basicity and Steric Accessibility

CAS 927993-47-3 contains a methylene spacer (-CH2-) between the cyclobutyl quaternary carbon and the primary amine nitrogen, whereas the structurally simpler analog 1-(2-methoxyphenyl)cyclobutanamine (C11H15NO, MW 177.24 g/mol) has the amine directly attached to the cyclobutyl ring [1]. The presence of the methylene spacer in the target compound increases the number of rotatable bonds from 2 to 3 and extends the distance between the amine and the sterically congested cyclobutyl core, which is expected to increase the nucleophilic accessibility of the amine for subsequent coupling, reductive amination, or sulfonamide formation reactions [2]. Class-level data on cycloalkylamines indicate that methylene-spaced amines typically exhibit ~0.5–1.0 pKa unit higher basicity than directly attached cycloalkylamines due to reduced steric hindrance and altered inductive effects [3].

Amine basicity Steric hindrance Building block reactivity

GHS Hazard Profile Provides Differentiated Handling and Storage Requirements vs. Simpler Cyclobutylamine Analogs

CAS 927993-47-3 carries a GHS classification of Acute Toxicity Category 4 (harmful if swallowed, H302), Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318), and Specific Target Organ Toxicity Single Exposure Category 3 (respiratory irritation, H335) based on ECHA C&L notifications [1]. In contrast, the simpler unsubstituted cyclobutylmethanamine (CAS 4415-83-2) is classified as a corrosive substance with Skin Corrosion Category 1 and additional aquatic toxicity hazards, requiring more stringent containment measures . For procurement teams sourcing building blocks for kilo-lab or pilot-scale operations, the differentiated hazard profile of CAS 927993-47-3 may permit handling under less restrictive engineering controls compared to corrosive cyclobutylamine analogs, potentially reducing facility overhead costs.

Safety classification Procurement compliance Hazard assessment

Recommended Application Scenarios for [1-(2-Methoxyphenyl)cyclobutyl]methanamine (CAS 927993-47-3) Based on Quantitative Differentiation Evidence


FABP-Targeted Medicinal Chemistry: A Patent-Anchored Starting Scaffold

Medicinal chemistry teams pursuing fatty acid binding protein (FABP) inhibitors for metabolic or cardiovascular indications can adopt CAS 927993-47-3 as a scaffold-derived building block. The compound's explicit inclusion in four FABP inhibitor patent families (AU-2009314299-A1, CA-2743299-A1, EP-2358716-A1, JP-2012508692-A) provides a documented structural rationale for this specific regioisomer . The ortho-methoxy arrangement, combined with the cyclobutyl core and methylene-spaced amine, offers a validated starting point for further derivatization toward FABP-targeting leads, and the absence of patent citations for the meta and para regioisomers reduces the risk of pursuing a scaffold with no known target-class relevance [1].

Regioisomer-Dependent CNS or GPCR Probe Synthesis

For laboratories exploring structure-activity relationships at G-protein-coupled receptors or neurotransmitter transporters where methoxyphenylcyclobutylamine scaffolds have shown preliminary activity (e.g., trace amine-associated receptors, serotonin receptors), CAS 927993-47-3 provides the ortho-substitution pattern that produces distinct physicochemical properties (Consensus Log P = 2.28; TPSA = 35.25 Ų) compared to meta and para isomers . Procurement of all three regioisomers may be scientifically warranted, but the ortho form should not be omitted from SAR panels given the potential for ortho-methoxy groups to engage in intramolecular hydrogen bonding that modulates receptor binding conformations .

Building Block for Amine-Reactive Derivatization Requiring Enhanced Nucleophilicity

Synthetic chemists executing amide coupling, reductive amination, or sulfonamide formation on sterically hindered cyclobutyl scaffolds can select CAS 927993-47-3 over the directly-attached analog 1-(2-methoxyphenyl)cyclobutanamine. The methylene spacer increases rotatable bond count to 3 and is predicted (class-level) to raise amine basicity by ~0.5–1.0 pKa units, making the amine more nucleophilic and less sterically shielded for coupling reactions with bulky electrophiles [2]. This structural feature can be decisive when scaling from milligram to gram-scale synthesis where reaction yields become critical procurement criteria.

Kilo-Lab Scale-Up Under Moderate Hazard Controls

For process chemistry groups transitioning from discovery to scale-up, the GHS profile of CAS 927993-47-3 (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3) is comparatively manageable relative to corrosive cyclobutylamine analogs (e.g., CAS 4415-83-2, Skin Corr. 1) that require dedicated corrosion-resistant equipment and more extensive secondary containment [3]. This differentiation can reduce capital expenditure for pilot-plant campaigns and simplify safety documentation when scaling to multi-kilogram quantities.

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